molecular formula C10H13ClFN B1374605 1-(3-Fluorophenyl)cyclobutanamine hydrochloride CAS No. 1228880-28-1

1-(3-Fluorophenyl)cyclobutanamine hydrochloride

Cat. No. B1374605
M. Wt: 201.67 g/mol
InChI Key: VHXWQJRNYMKPIA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclobutanamine hydrochloride (1-FPCB-HCl) is an organic compound that has recently gained attention as a potential therapeutic agent. It is a cyclobutanamine derivative with a 3-fluorophenyl group attached to the nitrogen atom of the cyclobutanamine ring. It has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of 1-(3-Fluorophenyl)cyclobutanamine hydrochloride. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound with a pyrazole core similar to synthetic cannabinoids, reveals the importance of understanding the chemical structure for potential applications (McLaughlin et al., 2016).

X-ray Diffraction and Conformation Studies

  • X-ray diffraction methods have been utilized to study the structure and conformation of compounds similar to 1-(3-Fluorophenyl)cyclobutanamine hydrochloride, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. These studies help in understanding the physical characteristics and potential reactivity of the compound (Reisner et al., 1983).

Anticancer Properties

  • Research into the anticancer properties of structurally related compounds, such as [rac-1,2-bis(4-fluorophenyl)-ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II), suggests potential therapeutic applications. This compound has shown promising results against breast cancer and ovarian cancer cell lines, hinting at the possible applications of 1-(3-Fluorophenyl)cyclobutanamine hydrochloride in oncology (Gust et al., 1998).

Antidepressive Activity

  • The synthesis and testing of compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which shares structural similarities with 1-(3-Fluorophenyl)cyclobutanamine hydrochloride, indicate potential antidepressive effects. This research opens avenues for psychiatric and neurological applications (Yuan, 2012).

properties

IUPAC Name

1-(3-fluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXWQJRNYMKPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclobutanamine hydrochloride

CAS RN

1228880-28-1
Record name 1-(3-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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